molecular formula C9H17F3N2 B13960332 N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine

N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine

Cat. No.: B13960332
M. Wt: 210.24 g/mol
InChI Key: RWQVWLRGFHOXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-ethylpiperidine with a trifluoromethylating agent. One common method is the reductive amination of 1-ethylpiperidine with formaldehyde and a trifluoromethylating agent under reducing conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of Grignard reagents in a continuous flow setup can provide enantioenriched piperidine derivatives efficiently . This method allows for scalability and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in drug synthesis.

    N-methylpiperidine: Similar structure but lacks the trifluoromethyl group.

    1-ethylpiperidine: Similar structure but lacks the trifluoromethyl and methylamine groups.

Uniqueness

N-((1-ethylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-[(1-ethylpiperidin-3-yl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C9H17F3N2/c1-2-14-5-3-4-8(7-14)6-13-9(10,11)12/h8,13H,2-7H2,1H3

InChI Key

RWQVWLRGFHOXIB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)CNC(F)(F)F

Origin of Product

United States

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